4-(Difluoromethoxy)-3-methylbenzonitrile
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Overview
Description
4-(Difluoromethoxy)-3-methylbenzonitrile is an organic compound with the molecular formula C9H7F2NO It is characterized by the presence of a difluoromethoxy group and a methyl group attached to a benzonitrile core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Difluoromethoxy)-3-methylbenzonitrile typically involves the following steps:
Starting Material: The synthesis begins with 4-hydroxy-3-methylbenzonitrile.
Difluoromethylation: The hydroxyl group is converted to a difluoromethoxy group using difluoromethylating agents such as chlorodifluoromethane (ClCF2H) under basic conditions.
Reaction Conditions: The reaction is carried out in the presence of a base like sodium hydroxide or potassium carbonate, and the temperature is maintained at around 50-60°C.
Industrial Production Methods
For industrial-scale production, the process is optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis. The reaction conditions are carefully controlled to minimize by-products and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
4-(Difluoromethoxy)-3-methylbenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The difluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amine derivative, while oxidation can produce a carboxylic acid derivative.
Scientific Research Applications
4-(Difluoromethoxy)-3-methylbenzonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 4-(Difluoromethoxy)-3-methylbenzonitrile involves its interaction with specific molecular targets. The difluoromethoxy group can enhance the compound’s lipophilicity and influence its binding affinity to target proteins or enzymes. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, or interaction with nucleic acids .
Comparison with Similar Compounds
Similar Compounds
3-Cyclopropylmethoxy-4-(difluoromethoxy)benzoic acid: This compound has a similar difluoromethoxy group but differs in the presence of a cyclopropylmethoxy group and a carboxylic acid functional group.
4-(Difluoromethoxy)aniline: This compound has an amino group instead of a methyl group and a nitrile group.
Uniqueness
4-(Difluoromethoxy)-3-methylbenzonitrile is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity. Its difluoromethoxy group enhances its stability and lipophilicity, making it valuable in various applications.
Properties
Molecular Formula |
C9H7F2NO |
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Molecular Weight |
183.15 g/mol |
IUPAC Name |
4-(difluoromethoxy)-3-methylbenzonitrile |
InChI |
InChI=1S/C9H7F2NO/c1-6-4-7(5-12)2-3-8(6)13-9(10)11/h2-4,9H,1H3 |
InChI Key |
DZMMITOZFXIIGR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C#N)OC(F)F |
Origin of Product |
United States |
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